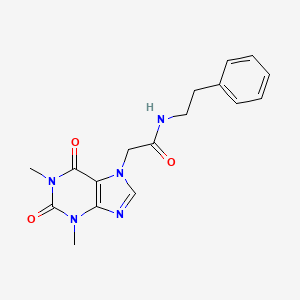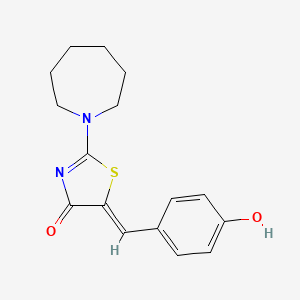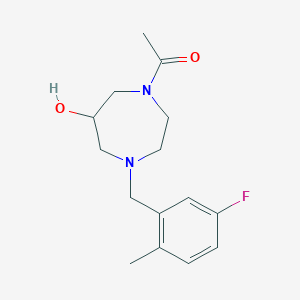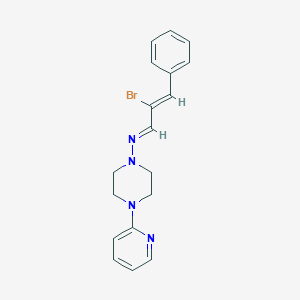![molecular formula C14H18FNO4 B5565614 {4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)
{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol is a chemical compound with the molecular formula C15H17FNO4. It is commonly referred to as FPM and is used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of FPM is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. FPM has been shown to inhibit the activation of the NF-κB pathway, which is involved in regulating inflammation and cell survival. Additionally, FPM has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
FPM has been shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that FPM can inhibit the growth of cancer cells and induce apoptosis. Additionally, FPM has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. In vivo studies have shown that FPM can reduce tumor growth in mice and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FPM in scientific research is its potential therapeutic properties. FPM has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the development of new therapies. Additionally, FPM is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using FPM in lab experiments is its potential toxicity. While FPM has been shown to be relatively safe in vitro and in vivo studies, further research is needed to determine its long-term effects and potential side effects. Additionally, FPM is not currently approved for human use and may require additional testing before it can be used in clinical trials.
Orientations Futures
There are several future directions for the use of FPM in scientific research. One area of interest is the development of new cancer therapies. FPM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, FPM may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of interest is the development of new synthetic routes for FPM. While the current synthesis method is relatively straightforward, there may be more efficient ways to synthesize FPM that could reduce the cost and time required for its production.
Conclusion:
{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol is a chemical compound with potential therapeutic properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as have anti-inflammatory properties. While further research is needed to determine its long-term effects and potential side effects, FPM is a promising candidate for the development of new therapies.
Méthodes De Synthèse
The synthesis of FPM involves the reaction of 3-fluorophenol with acetyl chloride to form 3-fluorophenyl acetate. This intermediate is then reacted with 6-hydroxyhexanoic acid to form the desired product, {4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol. The reaction is typically carried out under basic conditions and requires careful temperature control to ensure the formation of the desired product.
Applications De Recherche Scientifique
FPM has been shown to have potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. FPM has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro. Additionally, FPM has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(3-fluorophenoxy)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c15-12-2-1-3-13(6-12)20-10-14(18)16-4-5-19-9-11(7-16)8-17/h1-3,6,11,17H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSHWLSATUBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)COC2=CC(=CC=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3-Fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5565536.png)
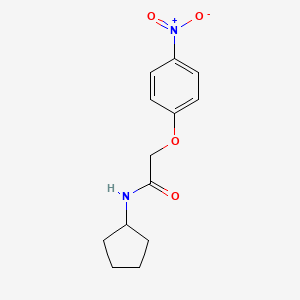
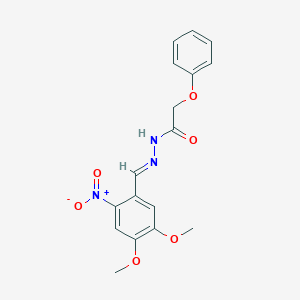
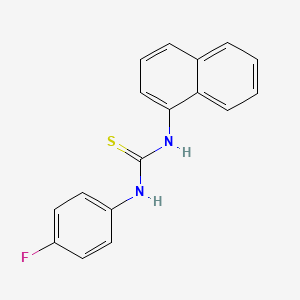
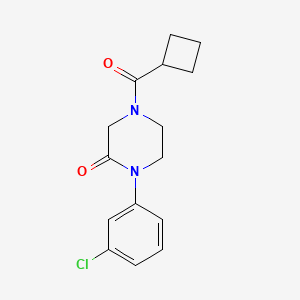
![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
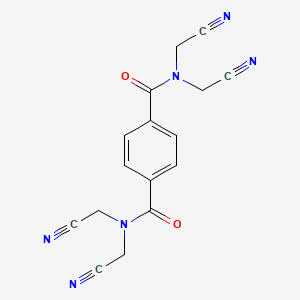
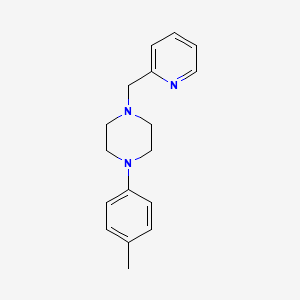
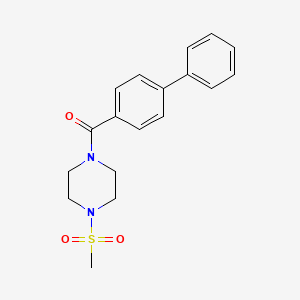
![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)
